2-Hexyl-1,3-benzenediol

Overview

Description

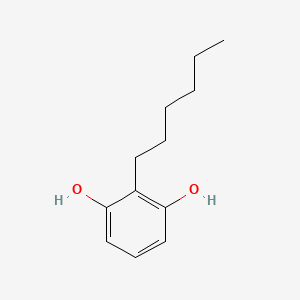

2-Hexyl-1,3-benzenediol, also known as Hexylresorcinol, is a substituted dihydroxybenzene . It is an organic compound with the formula C12H18O2 . It is a derivative of resorcinol, where a hexyl group is attached to one of the hydroxyl groups .

Molecular Structure Analysis

This compound contains a total of 32 bonds; 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls . The molecular weight is 194.27 .

Mechanism of Action

Hexylresorcinol exhibits antiseptic, anthelmintic, and local anesthetic properties . It is believed to block voltage-gated neuronal sodium channels, inhibiting the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which it is applied . It is also used in skincare products to control hyperpigmentation by modulating multiple sites in the melanogenesis pathway, namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity .

Safety and Hazards

When handling 2-Hexyl-1,3-benzenediol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

The EU has restricted the use of this chemical in oxidative hair coloring products at a maximum concentration of 2.5%. It is mixed with hydrogen peroxide in a 1:1 ratio just prior to use, which corresponds to a concentration of 1.25% when applied to hair . Ongoing studies are researching the possibility of using hexylresorcinol as an anti-cancer therapy .

Properties

CAS No. |

5673-09-6 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-hexylbenzene-1,3-diol |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-7-10-11(13)8-6-9-12(10)14/h6,8-9,13-14H,2-5,7H2,1H3 |

InChI Key |

NCTHQZTWNVDWGT-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=C(C=CC=C1O)O |

Canonical SMILES |

CCCCCCC1=C(C=CC=C1O)O |

| 5673-09-6 | |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)

![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)